Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate typically involves the reaction of 3,4,5-trifluorobenzyl bromide with methyl 3-amino-2-propanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-amino-2-(2,4,5-trifluorobenzyl)propanoate
- Methyl 3-amino-2-(3,4,5-trifluorophenyl)propanoate
Uniqueness
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is unique due to its specific trifluorobenzyl substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C11H12F3NO2 and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.
Key Features:
- Trifluoromethyl Group: Increases lipophilicity and biological activity.
- Amino Group: Potentially involved in receptor interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:
- Alkylation Reactions: To introduce the trifluorobenzyl group.
- Amine Protection Strategies: To ensure selective reactions involving the amino group.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.
- Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 3-amino-2-(trifluoromethyl)propanoate | C6H8F3NO2 | Lacks trifluorobenzyl group |
Methyl 4-amino-2-(trifluorobenzyl)butanoate | C11H12F3NO2 | Longer carbon chain |
Methyl 3-amino-2-(phenyl)propanoate | C10H13NO2 | No fluorine substituents |
This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.
Case Studies
While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:
- Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.
- Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQBFZQBXQAESY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.